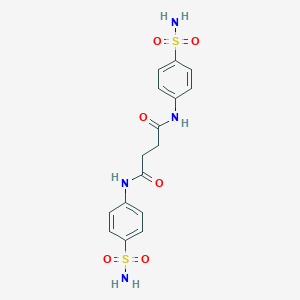

N,N'-bis(4-sulfamoylphenyl)butanediamide

Description

Properties

Molecular Formula |

C16H18N4O6S2 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

N,N//'-bis(4-sulfamoylphenyl)butanediamide |

InChI |

InChI=1S/C16H18N4O6S2/c17-27(23,24)13-5-1-11(2-6-13)19-15(21)9-10-16(22)20-12-3-7-14(8-4-12)28(18,25)26/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,17,23,24)(H2,18,25,26) |

InChI Key |

ZFPVSOBSHCKYGY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Chain Length Variation: Propanediamide vs. Butanediamide

The length of the alkanediamide backbone significantly influences biological activity and physicochemical properties. For example:

- N,N'-bis(4-sulfamoylphenyl)propanediamide (three-carbon chain) shares functional groups with the target compound but exhibits reduced lipophilicity.

- N,N'-bis(3,4-dichlorophenyl)butanediamide (four-carbon chain) demonstrates that longer chains improve antimalarial activity compared to ethanediamide (two-carbon) derivatives. However, in spinach chloroplasts, increased chain length correlates with decreased oxygen evolution inhibition, likely due to reduced solubility .

Table 1: Impact of Alkanediamide Chain Length on Activity

Substituent Effects: Sulfamoyl vs. Other Functional Groups

The 4-sulfamoylphenyl group distinguishes the target compound from analogs with halogens, nitro groups, or heterocycles. Key comparisons include:

- N,N'-bis(3,4-dichlorophenyl)butanediamide : Chlorine substituents enhance lipophilicity but may reduce aqueous solubility, limiting bioavailability .

- 2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide : Pyridine rings introduce metal-chelating properties, enabling antifungal activity in metal complexes .

- Cyclopropane-containing sulfamoylphenyl derivatives (e.g., 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide): Rigid cyclopropane cores improve thermal stability (melting points: 156–220°C) and may enhance target binding .

Table 2: Substituent Impact on Physicochemical Properties

Preparation Methods

Direct Amidation via Succinic Acid Dichloride

The most straightforward route involves reacting succinic acid dichloride with 4-aminobenzenesulfonamide. This method leverages the high reactivity of acid chlorides to form amide bonds under anhydrous conditions.

Procedure :

-

Step 1 : Succinic acid is treated with thionyl chloride (SOCl₂) to generate succinic acid dichloride.

-

Step 2 : The dichloride is reacted with two equivalents of 4-aminobenzenesulfonamide in tetrahydrofuran (THF) at 0–5°C, with triethylamine (TEA) as a HCl scavenger.

-

Step 3 : The mixture is stirred for 12–24 hours at room temperature, followed by filtration and recrystallization from ethanol/water.

Challenges :

-

Side reactions due to residual moisture.

-

Poor solubility of 4-aminobenzenesulfonamide in non-polar solvents.

Optimization :

Stepwise Coupling Using Carbodiimide Reagents

For better control over regioselectivity, a stepwise approach employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) is preferred.

Procedure :

-

Step 1 : Activate one carboxylic acid group of succinic acid with EDCl/HOBt in DMF.

-

Step 2 : React with 4-aminobenzenesulfonamide to form the monoamide intermediate.

-

Step 3 : Repeat the activation and coupling for the second amine group.

Advantages :

-

Reduced side products from over-reactivity.

Key Data :

Sulfamoylation Strategies

Nucleophilic Substitution with Sulfamoyl Chloride

The sulfamoyl group (-SO₂NH₂) is introduced via reaction of aniline derivatives with sulfamoyl chloride (ClSO₂NH₂).

Procedure :

-

Step 1 : Protect the aniline’s amine group using a tert-butoxycarbonyl (Boc) group.

-

Step 2 : React with sulfamoyl chloride in dichloromethane (DCM) at -10°C.

-

Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA).

Challenges :

-

Sulfamoyl chloride’s moisture sensitivity necessitates inert conditions.

-

Competing side reactions at elevated temperatures.

Optimization :

Metal-Catalyzed Sulfamoylation

Palladium-catalyzed coupling reactions enable sulfamoylation under milder conditions.

Procedure :

-

Step 1 : Treat 4-bromoaniline with sulfamoyl chloride in the presence of Pd(OAc)₂ and Xantphos.

-

Step 2 : Heat at 80°C in toluene for 6 hours.

Key Data :

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals.

Conditions :

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 2H, SO₂NH₂), 8.1 (d, 4H, Ar-H), 7.8 (d, 4H, Ar-H), 2.6 (t, 4H, CH₂), 1.9 (quin, 2H, CH₂).

-

IR (KBr) : 3340 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Industrial-Scale Considerations

Continuous Flow Reactor Design

Patent US20240000946A1 highlights the use of continuous flow reactors for enhanced mixing and heat transfer.

Parameters :

Applications and Derivatives

N,N'-Bis(4-sulfamoylphenyl)butanediamide serves as a precursor for carbonic anhydrase inhibitors and antimalarial agents. Derivatives with modified linkers (e.g., PEG-based) exhibit improved pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.